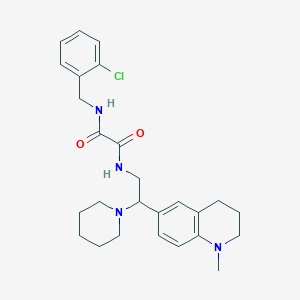

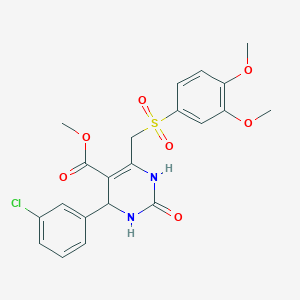

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Molecular Structure Analysis

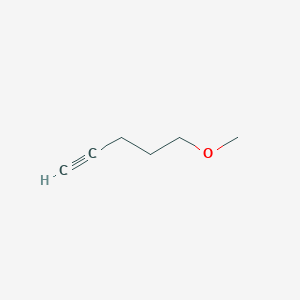

The IUPAC name for this compound is (4,5,6,7-tetrahydro-1H-indazol-6-yl)methanamine dihydrochloride . The InChI code for this compound is 1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H .Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Physical And Chemical Properties Analysis

The molecular weight of this compound is 224.13 . It is a powder at room temperature .Applications De Recherche Scientifique

Receptor Antagonist Applications

- Neurokinin-1 Receptor Antagonism : A compound closely related to 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride, identified as a neurokinin-1 (h-NK(1)) receptor antagonist, has shown potential in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthesis and Characterization

- Synthesis as Arginine Side-Chain Mimetics : This compound was synthesized as a novel conformationally restricted arginine side-chain mimetic, intended for use in trypsin-like serine protease inhibitors (Mašič & Kikelj, 2000).

Dopamine Receptor Interaction

- Dopamine D1 Receptor Ligand : Derivatives of tetrahydro-1H-indazol have been explored for their high affinity at D1 dopamine receptors. These compounds, including variants of 4,5,6,7-tetrahydro-1H-indazol, are studied for their potential in dopaminergic activity (Neumeyer et al., 1991).

Flame-Retardant Applications

- Flame-Retardant Heterocyclic Polyimides : In a study involving tetrachlorophthalic anhydride and L-leucine, compounds related to 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride were synthesized, resulting in novel optically active polymers with potential flame-retardant applications (Mallakpour et al., 2000).

Antitumor Properties

- Antitumor Activity : Related compounds have been studied for their antitumor properties. For instance, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-on es, structurally related to 4,5,6,7-tetrahydro-1H-indazol, showed promise as broad-spectrum antitumor agents (Stevens et al., 1984).

Ligand Synthesis for Palladium Complexes

- Palladium(II) Complexes Formation : Chiral methylenebisindazoles, which include derivatives of 4,5,6,7-tetrahydro-1H-indazol, have been synthesized for forming stable complexes with PdCl2, useful in catalysis and organic synthesis (House et al., 1986).

Serotonin Receptor Agonism

- 5-HT2C Receptor Agonism : Compounds structurally similar to 4,5,6,7-tetrahydro-1H-indazol have been investigated for their role as 5-HT2C receptor agonists, indicating potential applications in neuropsychiatric disorders (Kimura et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDJWVHZPPPAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CN)NN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2586462.png)

![(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/no-structure.png)

![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)